molecular formula C50H52Cl3NO16 B1664204 7-Troc-Paclitaxel CAS No. 114915-17-2

7-Troc-Paclitaxel

Cat. No. B1664204
CAS RN: 114915-17-2
M. Wt: 1029.3 g/mol
InChI Key: ARZHVJDHKCYODM-MUQZGBOESA-N
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Description

7-Troc-Paclitaxel is a precursor of paclitaxel, which has anti-tumor activity . It can be used as a reactant/reagent for the semi-synthesis of taxol and Docetaxel via direct esterification of deacetylbaccatin with C13 side chain .


Synthesis Analysis

Paclitaxel, the parent compound of 7-Troc-Paclitaxel, is a tricyclic diterpenoid first isolated from the bark of Taxus brevifolia . The synthetic reproduction of the compound is of great commercial and scientific importance . The total synthesis of taxol is a major ongoing research effort . The key data are collected below. What all strategies have in common is synthesis of the baccatin molecule followed by the last stage addition of the tail .


Molecular Structure Analysis

The molecular formula of 7-Troc-Paclitaxel is C50H52Cl3NO16 . The paclitaxel molecule consists of a tetracyclic core called baccatin III and an amide tail . The core rings are conveniently called (from left to right) ring A (a cyclohexene), ring B (a cyclooctane), ring C (a cyclohexane) and ring D (an oxetane) .


Chemical Reactions Analysis

7-Troc-Paclitaxel can be used as a reactant/reagent for the semi-synthesis of taxol and Docetaxel via direct esterification of deacetylbaccatin with C13 side chain . It can also be used as a reactant/reagent in synthetic preparation and reaction of anti-tumor agents .


Physical And Chemical Properties Analysis

The boiling point of 7-Troc-Paclitaxel is predicted to be 1041.1±65.0 °C, and its density is predicted to be 1.46±0.1 g/cm3 . It is soluble in Chloroform and Ethyl Acetate .

Scientific Research Applications

Anticancer Properties

Paclitaxel and its semi-synthetic derivatives, including 7-Troc-Paclitaxel, have been extensively studied for their anticancer properties . They have broad applicability and therapeutic efficacy against various cancer cell lines .

Mechanisms of Action

The mechanisms of action of Paclitaxel and its derivatives involve the disruption of microtubule dynamics, which is crucial for cell division. This disruption leads to cell cycle arrest and ultimately cell death .

Treatment of Specific Tumors

Paclitaxel and its derivatives are particularly effective in treating specific types of tumors. The exact types of tumors that respond best to these compounds are still under investigation .

Neoadjuvant Therapy in Breast Cancer

Paclitaxel-based regimens, including 7-Troc-Paclitaxel, are widely used in the neoadjuvant therapy of breast cancer . These regimens have shown efficacy in achieving pathologic complete response .

Reduction of Adverse Events

Compared to common Paclitaxel, 7-Troc-Paclitaxel has been associated with fewer adverse events, such as neutropenia and peripheral neurotoxicity . This makes it a more attractive option for cancer treatment .

Combination Therapy

Studies have found that the combination of Paclitaxel and other compounds can lead to significant inhibition of cancer cells . This suggests that 7-Troc-Paclitaxel could also be used in combination therapies .

Biosynthetic Pathway Engineering

The biosynthetic pathway of Paclitaxel has been studied for metabolic engineering purposes . This could potentially lead to more efficient production methods for 7-Troc-Paclitaxel .

Development of Less Toxic Derivatives

The study of Paclitaxel and its derivatives has spurred research into the development of less toxic derivatives . This could potentially lead to the development of more effective and safer anticancer drugs .

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Paclitaxel-based regimens are widely used in the neoadjuvant therapy of breast cancer . Nab-paclitaxel, a nanoparticle albumin-bound paclitaxel, is effective for the treatment of non-metastatic breast cancer in the neoadjuvant setting . It could improve the pathological complete response rate and event-free survival compared with solvent-based taxanes and with reasonable toxicities . This suggests that 7-Troc-Paclitaxel and its derivatives may have potential applications in cancer treatment in the future.

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZHVJDHKCYODM-MUQZGBOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H52Cl3NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Troc-Paclitaxel

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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